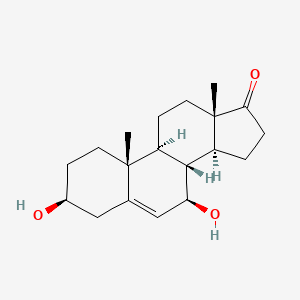
7b-Hydroxydehydroepiandrosterone
Vue d'ensemble
Description
Synthesis Analysis
The enzyme cyp7b1 catalyzes the 7α-hydroxylation of DHEA in rat prostate and brain, suggesting a similar mechanism for the synthesis of 7β-OH-DHEA (Martin et al., 2001). This enzyme-mediated conversion is a significant pathway in the pre-receptor metabolism of steroids, influencing their biological activity in vivo. Moreover, the synthesis of 7β-hydroxy-epiandrosterone from starting compounds such as 3β-acetoxy-17,17-(ethylenedioxy)-5-androsten has been achieved through a series of oxidation and reduction reactions, highlighting a synthetic route to this compound with strong anti-inflammatory properties (Ricco et al., 2011).
Molecular Structure Analysis
The molecular structure of 7β-OH-DHEA and its epimers has been elucidated through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and radioimmunoassay, confirming the presence of these metabolites in human serum and saliva (Hill et al., 2001). These analyses have contributed to our understanding of the structural aspects of 7β-OH-DHEA and its biological significance.
Chemical Reactions and Properties
7β-OH-DHEA undergoes various chemical reactions characteristic of hydroxylated steroids, including oxidation and reduction. The enzyme cyp7b1 is pivotal in catalyzing the hydroxylation of DHEA, leading to the formation of neurosteroids such as 7α-hydroxy DHEA in the brain (Rose et al., 1997). These chemical properties are crucial for the biological activities of 7β-OH-DHEA, including its interactions with other steroidogenic enzymes and receptors.
Applications De Recherche Scientifique
Application in Alzheimer’s Disease Treatment
- Summary of Application : 7β-hydroxy-DHEA has been found to have high biological activity and can be used in Alzheimer’s disease .
Application in Synthesis of Aldosterone Antagonists
- Summary of Application : 7β-hydroxy-DHEA can be used as a key intermediate in the synthesis of aldosterone antagonists .
Application in Antiestrogenic Activity
- Summary of Application : 7β-hydroxy-DHEA has been found to have weak antiestrogenic activity, selectively antagonizing the estrogen receptor ERβ .
Application in Biotransformation
- Summary of Application : 7β-hydroxy-DHEA can be produced from dehydroepiandrosterone (DHEA) through biotransformation by certain microorganisms, such as Gibberella sp. and Absidia coerulea .
- Methods of Application : The biotransformation process involves culturing the microorganisms in a medium containing DHEA. The organisms metabolize the DHEA, resulting in the production of 7β-hydroxy-DHEA .
- Results or Outcomes : The maximum production of 7β-OH-DHEA from DHEA biotransformation by Absidia coerulea is 69.61% . This strategy could provide a possible way to enhance the 7β-OH-DHEA yield in the pharmaceutical industry .
Application in Antiestrogenic Activity
- Summary of Application : 7β-hydroxy-DHEA has been found to have weak antiestrogenic activity, selectively antagonizing the estrogen receptor ERβ .
Application in Biotransformation
- Summary of Application : 7β-hydroxy-DHEA can be produced from dehydroepiandrosterone (DHEA) through biotransformation by certain microorganisms, such as Gibberella sp. and Absidia coerulea .
- Methods of Application : The biotransformation process involves culturing the microorganisms in a medium containing DHEA. The organisms metabolize the DHEA, resulting in the production of 7β-hydroxy-DHEA .
- Results or Outcomes : The maximum production of 7β-OH-DHEA from DHEA biotransformation by Absidia coerulea is 69.61% . This strategy could provide a possible way to enhance the 7β-OH-DHEA yield in the pharmaceutical industry .
Propriétés
IUPAC Name |
(3S,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPSAOWBSPXZEA-GCNMQWDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431284 | |
| Record name | 7beta-Hydroxydehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7b-Hydroxydehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7b-Hydroxydehydroepiandrosterone | |
CAS RN |
2487-48-1 | |
| Record name | 7β-Hydroxy-DHEA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7beta-Hydroxydehydroepiandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7beta-Hydroxydehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.BETA.-HYDROXYDEHYDROEPIANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923RBW7OJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7b-Hydroxydehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | 7b-Hydroxydehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



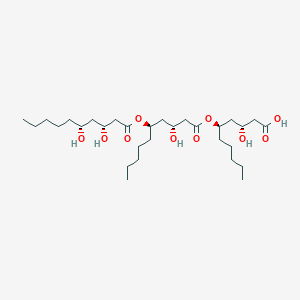
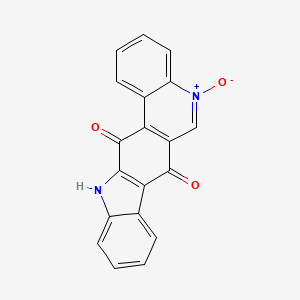
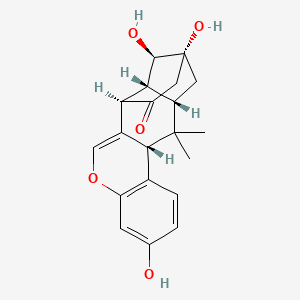
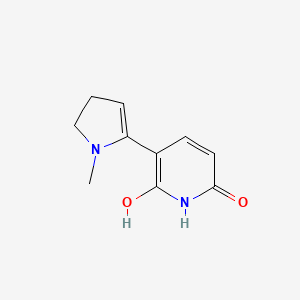
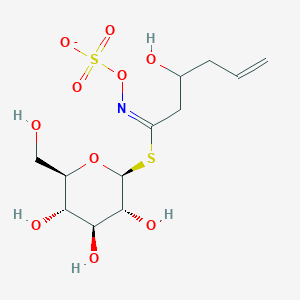
![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)
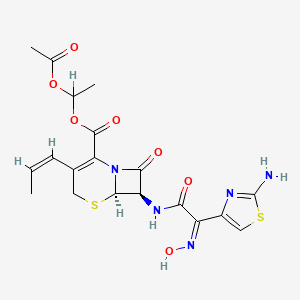
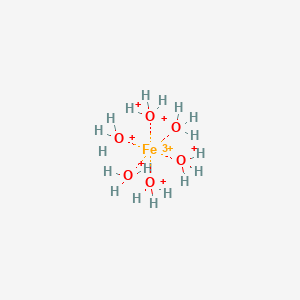
![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)
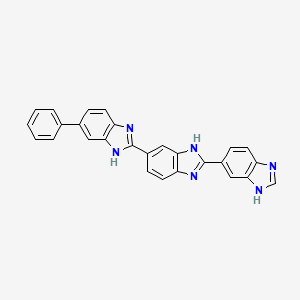
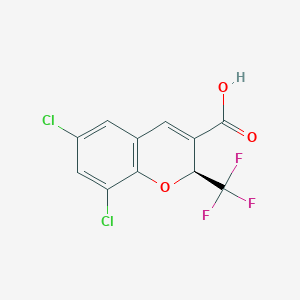
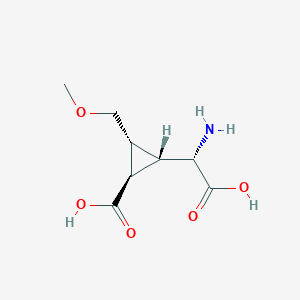
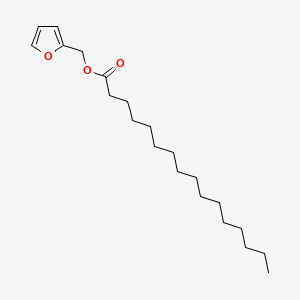
![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)